molecular formula C11H26O8S2 B14584834 Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1) CAS No. 61154-10-7

Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)

Cat. No.: B14584834
CAS No.: 61154-10-7
M. Wt: 350.5 g/mol
InChI Key: BJFJOUZPLVLUEE-CDEWPDHBSA-N
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Description

Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1) is a compound that combines methanesulfonic acid with a cycloheptane derivative. Methanesulfonic acid is an organosulfuric acid with the molecular formula CH₃SO₃H, known for its strong acidity and high solubility in water and organic solvents . The cycloheptane derivative, [(1R,2R)-cycloheptane-1,2-diyl]dimethanol, is a bicyclic alcohol that provides unique structural properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol typically involves the reaction of methanesulfonic acid with [(1R,2R)-cycloheptane-1,2-diyl]dimethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or diethyl ether, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide using oxygen or chlorine, followed by purification processes . The cycloheptane derivative is synthesized through a series of organic reactions, including hydrogenation and hydroxylation, to obtain the desired diol. The final compound is produced by combining these two components under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from -10°C to 50°C .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and halogenated cycloheptane compounds .

Scientific Research Applications

Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. The compound’s molecular targets include nucleophiles and electrophiles, facilitating a wide range of organic transformations. The cycloheptane derivative provides structural stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid–[(1R,2R)-cycloheptane-1,2-diyl]dimethanol is unique due to the combination of methanesulfonic acid’s strong acidity and the structural properties of the cycloheptane derivative. This combination enhances its reactivity and stability, making it suitable for specialized applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

61154-10-7

Molecular Formula

C11H26O8S2

Molecular Weight

350.5 g/mol

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol;methanesulfonic acid

InChI

InChI=1S/C9H18O2.2CH4O3S/c10-6-8-4-2-1-3-5-9(8)7-11;2*1-5(2,3)4/h8-11H,1-7H2;2*1H3,(H,2,3,4)/t8-,9-;;/m0../s1

InChI Key

BJFJOUZPLVLUEE-CDEWPDHBSA-N

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CC[C@H]([C@@H](CC1)CO)CO

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(C(CC1)CO)CO

Origin of Product

United States

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